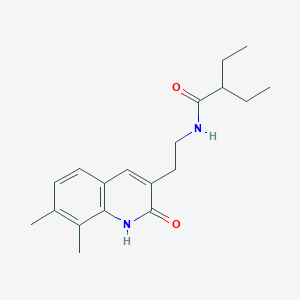
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, commonly known as DQ-11, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DQ-11 is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue without the androgenic side effects associated with traditional anabolic steroids.
Applications De Recherche Scientifique
Anticancer Potential:
- Compounds containing 2-oxoquinoline structure, similar to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, have been evaluated for their anticancer properties. These compounds demonstrated moderate to high levels of antitumor activities against various cancer cell lines, such as human lung adenocarcinoma, cervical carcinoma, breast cancer, and osteosarcoma cells. Notably, certain compounds showed potent inhibitory activities compared to 5-fluorouracil, a well-known anticancer drug (Fang et al., 2016).
Antiviral Applications:
- Studies on derivatives of 1,2-dihydroquinoline compounds, which are structurally related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, have revealed their potential as antiviral agents. For instance, certain synthesized compounds exhibited micromolar activities against viruses like influenza A and hepatitis C in human hepatoma cell lines (Ivashchenko et al., 2014).
Synthesis of Novel Compounds:
- Research into the synthesis of new compounds using 1,2-dihydroquinoline derivatives has been explored. These efforts have led to the development of novel compounds with potential applications in various fields of medicinal chemistry, illustrating the synthetic versatility of compounds related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide (Wang et al., 2014).
Antimicrobial Activity:
- Novel compounds derived from 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which shares structural similarities with N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide, have shown promising antimicrobial activity. These studies highlight the potential of such derivatives in combating various microbial infections (Hassanin & Ibrahim, 2012).
Structural Analysis:
- X-ray crystallographic studies have been conducted on compounds structurally related to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethylbutanamide. These studies provide valuable insights into the molecular structure and intermolecular interactions, which are crucial for understanding their biological activities (Hirano et al., 2004).
Antitubercular Properties:
- Novel quinoxaline derivatives, which include structures similar to 1,2-dihydroquinoline, have been synthesized and evaluated for their antitubercular activity. This indicates the potential of such compounds in the treatment of tuberculosis (Kantevari et al., 2011).
Propriétés
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-14(6-2)18(22)20-10-9-16-11-15-8-7-12(3)13(4)17(15)21-19(16)23/h7-8,11,14H,5-6,9-10H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYLISXJIAVERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

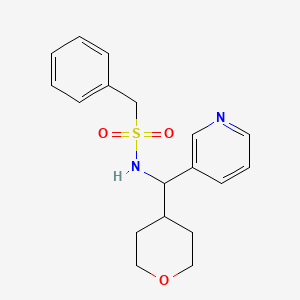
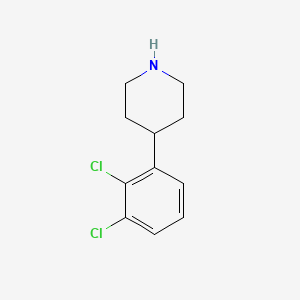

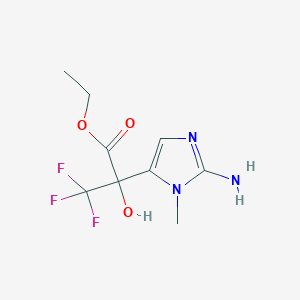
![[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2807830.png)
![N-(4-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2807831.png)
![tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2807832.png)
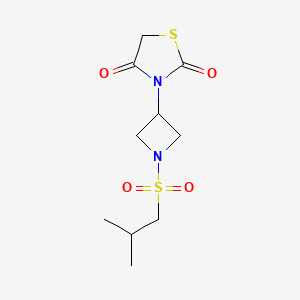
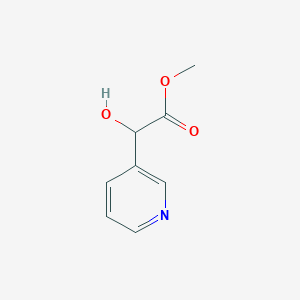


![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)
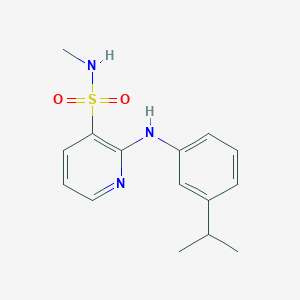
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)